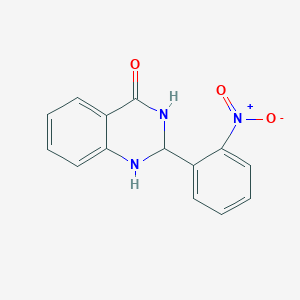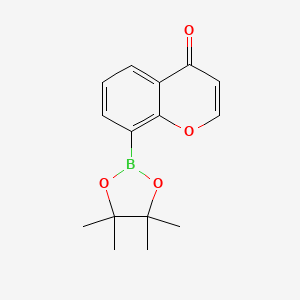![molecular formula C13H7NO6 B11846881 1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzo[c]chromen-6-one derivatives.
Preparation Methods
The synthesis of 1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under air atmosphere. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as silver nitrate, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives with potential biological activities.
Industry: The compound and its derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, the compound may inhibit the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This can result in various physiological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
Urolithin A: A hydroxylated derivative of benzo[c]chromen-6-one known for its antioxidant and anti-inflammatory properties.
Urolithin B: Another derivative with potential anticancer and neuroprotective effects.
Methylurolithin: A methylated derivative with similar biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other derivatives.
Properties
Molecular Formula |
C13H7NO6 |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
1,2-dihydroxy-8-nitrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7NO6/c15-9-3-4-10-11(12(9)16)7-2-1-6(14(18)19)5-8(7)13(17)20-10/h1-5,15-16H |
InChI Key |
GRFGIIJCSBXOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC3=C2C(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


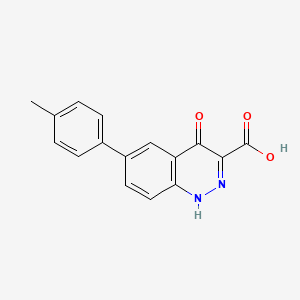




![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)

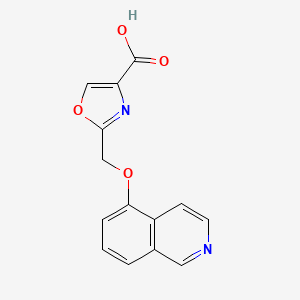

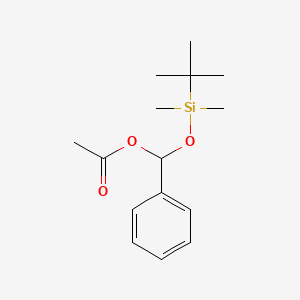

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)
